3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Description
This compound belongs to the pyrido[2,3-d]pyrimidin-4-one class, characterized by a fused bicyclic core structure with a pyridine ring fused to a pyrimidinone ring. Key structural features include:
- Position 3: A 3-(4-methylpiperazin-1-yl)propyl chain, introducing a flexible alkyl spacer and a polar piperazine moiety. The 4-methyl group on the piperazine improves solubility and modulates pharmacokinetic properties .
The compound’s design aligns with medicinal chemistry strategies for kinase inhibitors or antimicrobial agents, leveraging the pyrimidinone core’s ability to mimic purine/pyrimidine bases and the piperazine group’s role in enhancing solubility and target affinity .
Properties
Molecular Formula |
C15H21N5OS |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H21N5OS/c1-18-8-10-19(11-9-18)6-3-7-20-14(21)12-4-2-5-16-13(12)17-15(20)22/h2,4-5H,3,6-11H2,1H3,(H,16,17,22) |
InChI Key |
FLIUPOCHCADSNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one typically involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . The reaction is usually carried out under reflux conditions with methanol sodium (MeONa) in butanol (BuOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Various nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: Thieno/pyrido pyrimidinones with sulfanylidene or arylideneamino groups show broad-spectrum activity (MIC = 8–32 µg/mL) . The target compound’s piperazine group may enhance penetration into bacterial membranes.
- Kinase Inhibition: Pyrido[3,4-d]pyrimidinones with piperazine/piperidine substituents exhibit nanomolar IC₅₀ values against tyrosine kinases, suggesting the target compound may share similar mechanisms .
- Toxicity Concerns : Piperazine derivatives generally show lower cytotoxicity (CC₅₀ > 100 µM) compared to morpholine or piperidine analogs, making them safer candidates .
Biological Activity
The compound 3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one belongs to the class of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and exhibits a range of biological activities. This article reviews its biological activity, synthesizing available research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. Its structure features a tetrahydroquinazoline core combined with a sulfanylidene group and a piperazine substituent, which may enhance its biological activity through specific interactions with cellular targets .
Biological Activities
Research indicates that compounds similar to this one exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains.
- Antitumor Properties : The compound's structure suggests potential anti-cancer effects, particularly through inhibition of specific enzymes involved in cancer progression .
- Anticonvulsant Effects : Similar compounds have been noted for their anticonvulsant properties, suggesting that this compound may also possess such activity .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | Contains methyl and phenyl groups | Anti-cancer properties |
| Trifluoperazine | Fluorinated phenothiazine structure | Antipsychotic effects |
| Sildenafil | Pyrimidine ring | Phosphodiesterase inhibitor |
The precise mechanism of action for this compound remains largely unknown due to limited data. However, it is hypothesized that its biological effects may arise from interactions with cellular signaling pathways and protein kinases relevant to cancer therapy .
Case Studies
A recent study evaluated the cytotoxic activity of various pyridopyrimidine derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that modifications on the C2 position of the pyridopyrimidine nucleus enhanced cytotoxicity. Compounds with aromatic substitutions exhibited higher potency compared to aliphatic ones .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Pyrido[2,3-d]pyrimidine Core : Starting from appropriate precursors.
- Introduction of the Sulfanylidene Group : Utilizing sulfur sources to achieve the desired functionalization.
- Piperazine Substitution : Incorporating the 4-methylpiperazine moiety through nucleophilic substitution reactions.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In-depth Mechanistic Studies : To elucidate how this compound interacts at the molecular level with specific targets.
- In vivo Studies : To assess its efficacy and safety in living organisms.
- Structural Modifications : To enhance potency and selectivity against specific diseases.
Q & A
Q. Methodological Answer :
- Catalytic Conditions : Use p-toluenesulfonic acid (p-TsOH) as a catalyst for cyclization steps, as demonstrated in analogous pyrido[2,3-d]pyrimidin-4-one syntheses .
- Reagent Ratios : Maintain stoichiometric control of thiourea derivatives to avoid side reactions (e.g., thiol oxidation).
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate the product with >95% purity.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -NMR (DMSO-d6, 400 MHz) .
Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Q. Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability limitations .
- Experimental Design : Use a randomized block design with split plots for in vivo studies (e.g., dose-response cohorts, control for metabolic variability) .
- Mechanistic Studies : Perform target engagement assays (e.g., SPR or cellular thermal shift assays) to verify binding in vivo .
Advanced: What computational approaches are recommended to predict the compound’s physicochemical properties and oral bioavailability?
Q. Methodological Answer :
- In Silico Tools : Use SwissADME or QikProp to calculate logP, topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance .
- Docking Simulations : Employ AutoDock Vina to model interactions with target proteins (e.g., kinases) and refine SAR hypotheses .
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess conformational stability in aqueous environments .
Advanced: How can regioselectivity challenges during functionalization of the pyrido[2,3-d]pyrimidin-4-one core be addressed?
Q. Methodological Answer :
- Protecting Groups : Temporarily block the 2-sulfanylidene group with tert-butyl disulfide to direct substitutions to the 3-position .
- X-Ray Crystallography : Confirm regiochemistry of intermediates (e.g., compare with reported structures in Acta Crystallographica Section E) .
Basic: What analytical methods are essential for validating the compound’s identity and purity?
Q. Methodological Answer :
- Spectroscopic Analysis :
- Chromatography :
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Q. Methodological Answer :
- Analog Synthesis : Modify the 4-methylpiperazine-propyl side chain (e.g., replace with morpholine or piperidine derivatives) and test activity against off-target receptors .
- Biological Assays : Use orthogonal assays (e.g., kinase profiling panels, cAMP/PKA signaling) to quantify selectivity ratios .
Advanced: What strategies enhance metabolic stability of the thiouracil moiety in this compound?
Q. Methodological Answer :
- Isotere Replacement : Substitute the 2-sulfanylidene group with a carbonyl or sulfone group to reduce oxidative metabolism .
- In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS; optimize with cytochrome P450 inhibitors (e.g., ketoconazole) .
Advanced: How can crystallographic data inform salt or co-crystal formulation for improved solubility?
Q. Methodological Answer :
- Single-Crystal X-Ray Diffraction : Determine the crystal lattice packing of the free base and evaluate hydrogen-bonding motifs .
- Salt Screening : Co-crystallize with counterions (e.g., HCl, succinic acid) and compare solubility profiles via shake-flask assays .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Basic: How should researchers design dose-ranging studies for preliminary toxicological evaluation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
